Decapreno-|A-carotene

Vue d'ensemble

Description

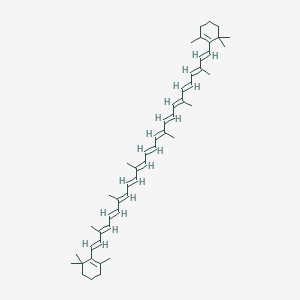

Decapreno-|A-carotene is a carotenoid compound characterized by its long chain of conjugated double bonds. It is a C50 carotenoid, meaning it contains 50 carbon atoms. This compound is a derivative of beta-carotene and is known for its vibrant pigmentation, which is common among carotenoids. This compound is utilized in various scientific and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Decapreno-|A-carotene can be synthesized through several methods. One common approach is the double Wittig reaction, which involves the reaction of phosphonium ylides with aldehydes or ketones to form alkenes. This method is particularly useful for creating long-chain polyenes like this compound . Another method involves the Grignard reaction, which follows the building principle of combining smaller carbon units to form the larger C50 structure .

Industrial Production Methods: Industrial production of this compound typically involves high-performance liquid chromatography (HPLC) to achieve high purity. The compound can be commercially synthesized in large quantities, making it suitable for various applications .

Analyse Des Réactions Chimiques

Oxidation Reactions

Decapreno-β-carotene undergoes oxidation primarily at its conjugated double bonds, forming epoxides, carbonyl compounds, and cleavage products.

Key Oxidation Pathways:

-

Autoxidation : Under aerobic conditions, Decapreno-β-carotene reacts with molecular oxygen to form 5,6-epoxide and 15,15′-epoxide derivatives, analogous to β-carotene but with extended conjugation .

-

Radical-Mediated Oxidation : Reactive oxygen species (ROS) induce cleavage at specific double bonds, generating shorter-chain aldehydes and ketones (e.g., β-apo-13-carotenal) .

Reduction Reactions

The polyene chain is susceptible to hydrogenation, yielding partially or fully saturated derivatives.

| Reaction Type | Reagents/Conditions | Major Products | References |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Partially saturated derivatives (e.g., dihydro-Decapreno-β-carotene) |

-

Selective hydrogenation preserves some double bonds, enabling the study of structure-activity relationships.

Photochemical Reactions

The extended conjugation system facilitates unique photophysical behavior:

-

Isomerization : UV irradiation induces cis-trans isomerization, altering the compound’s optical properties.

-

Singlet Oxygen Quenching : Decapreno-β-carotene efficiently quenches singlet oxygen (¹O₂) via energy transfer, a critical antioxidant mechanism .

Thermal Degradation

At elevated temperatures, Decapreno-β-carotene decomposes into volatile fragments and oligomers.

| Condition | Temperature | Products | References |

|---|---|---|---|

| Pyrolysis | >150°C | Isoprene derivatives, carbon oxides |

Comparative Reactivity with Other Carotenoids

| Carotenoid | Conjugated Double Bonds | Oxidation Rate (Relative) | Primary Oxidation Products |

|---|---|---|---|

| β-Carotene | 11 | 1.0 | 5,6-Epoxide, β-apo-carotenals |

| Lycopene | 11 | 1.2 | Epoxides, carbonyl compounds |

| Decapreno-β-carotene | 15 | 2.5 | Multi-epoxides, long-chain apo-carotenals |

-

The increased conjugation in Decapreno-β-carotene enhances its susceptibility to oxidation compared to β-carotene .

Analytical Techniques for Reaction Monitoring

-

HPLC : Used to quantify oxidation products (e.g., apo-carotenals) using Decapreno-β-carotene as an internal standard .

-

NMR/MS : Confirm structural changes during hydrogenation and epoxidation.

Industrial and Biological Implications

Applications De Recherche Scientifique

Chemistry

- Internal Standard in HPLC : Decapreno-|A-carotene is utilized as an internal standard for the quantification of hydrocarbon carotenoids using high-performance liquid chromatography (HPLC) .

- Synthesis : It can be synthesized through methods like the double Wittig reaction, which is effective for creating long-chain polyenes .

Biology

- Antioxidant Studies : The compound's antioxidant properties are crucial in studies focusing on oxidative stress and cellular protection .

- Biochemical Pathways : It serves as a precursor to vitamin A, influencing various metabolic processes within the body .

Medicine

- Disease Prevention : Research indicates that this compound may play a role in preventing diseases linked to oxidative damage, including certain cancers and cardiovascular diseases .

- Clinical Trials : Despite its potential benefits, some clinical trials have shown inconsistent results regarding its protective effects against lung cancer, particularly in smokers .

Industry

- Food Industry : Used as a natural colorant due to its vibrant pigmentation properties .

- Cosmetics : Its pigmentation qualities also make it suitable for cosmetic applications .

Table 1: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Internal standard for HPLC | Essential for accurate quantification of carotenoids |

| Biology | Antioxidant research | Linked to reduced oxidative stress |

| Medicine | Potential disease prevention | Mixed results in clinical trials |

| Industry | Natural colorant in food and cosmetics | Enhances aesthetic appeal and marketability |

Case Study 1: Antioxidant Activity

A series of studies examined the effect of beta-carotene (including this compound) on antioxidant markers in both healthy individuals and those with increased oxidative stress (e.g., smokers). Results indicated that higher intake levels were associated with decreased lipid peroxidation but showed inconsistent effects on other markers depending on individual health status .

Case Study 2: Lung Cancer Risk

The Alpha-Tocopherol, Beta-Carotene (ATBC) Cancer Prevention Study highlighted that supplementation with beta-carotene did not provide protective benefits against lung cancer; instead, it was linked to an increased incidence among smokers. This underscores the need for caution in recommending carotenoid supplements without considering individual health contexts .

Mécanisme D'action

Decapreno-|A-carotene exerts its effects primarily through its antioxidant activity. It acts as a scavenger of reactive oxygen species, such as singlet oxygen and free radicals, thereby protecting cells from oxidative damage . The compound’s long chain of conjugated double bonds allows it to effectively quench these reactive species, preventing cellular damage and inflammation .

Comparaison Avec Des Composés Similaires

Beta-carotene: A C40 carotenoid that is a precursor to vitamin A and shares similar antioxidant properties.

Lycopene: Another C40 carotenoid known for its strong antioxidant activity and presence in tomatoes.

Lutein and Zeaxanthin: Carotenoids found in the human eye, known for their role in protecting against light-induced damage.

Uniqueness: Decapreno-|A-carotene is unique due to its longer carbon chain (C50) compared to other common carotenoids like beta-carotene (C40). This extended structure enhances its ability to quench reactive oxygen species and provides distinct advantages in applications requiring high antioxidant activity .

Activité Biologique

Decapreno-β-carotene is a carotenoid compound characterized by its long carbon chain containing 50 carbon atoms (C50). It is a derivative of β-carotene and exhibits significant biological activity, particularly in terms of antioxidant properties, anti-inflammatory effects, and potential therapeutic applications in various diseases. This article explores the biological activity of Decapreno-β-carotene, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

Decapreno-β-carotene is notable for its extended conjugated double bond system, which enhances its ability to quench reactive oxygen species (ROS). Its structural characteristics contribute to its unique biochemical interactions within biological systems.

Table 1: Comparison of Carotenoids

| Carotenoid | Carbon Atoms | Antioxidant Activity | Precursor to Vitamin A |

|---|---|---|---|

| β-Carotene | 40 | Moderate | Yes |

| Lycopene | 40 | High | No |

| Decapreno-β-Carotene | 50 | Very High | Yes |

Decapreno-β-carotene exerts its biological effects primarily through its antioxidant activity. It acts on several molecular targets:

- Retinoic Acid Receptor (RAR) : Involved in gene expression regulation.

- Retinoid X Receptor (RXR) : Plays a role in cellular signaling pathways.

These interactions lead to various cellular effects, including the modulation of oxidative stress responses and inflammation.

Pharmacokinetics

The pharmacokinetics of Decapreno-β-carotene involve absorption in the intestine, distribution throughout the body, metabolism into active forms (such as retinal), and excretion. Its bioavailability can be influenced by dietary fat intake and individual metabolic differences.

Antioxidant Activity

Decapreno-β-carotene is a potent antioxidant that protects cells from oxidative damage. Studies have shown that it effectively reduces markers of oxidative stress in various models, including human cell lines and animal studies.

Anti-inflammatory Effects

Research indicates that Decapreno-β-carotene possesses anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses, contributing to reduced inflammation in chronic conditions such as cardiovascular diseases and diabetes .

Case Studies

- Cardiovascular Health : A study demonstrated that supplementation with carotenoids, including Decapreno-β-carotene, led to improved endothelial function and reduced arterial stiffness in patients with metabolic syndrome.

- Cancer Prevention : Epidemiological studies suggest an inverse relationship between carotenoid intake and cancer incidence. Specifically, Decapreno-β-carotene has been linked to lower risks of lung and prostate cancers due to its ability to modulate cell signaling pathways involved in tumorigenesis .

Emerging Applications

Recent research has explored innovative applications for Decapreno-β-carotene:

- Nanotechnology : Developing nanocarrier systems for enhanced delivery of carotenoids to target tissues.

- Gut Microbiome Interaction : Investigating how gut bacteria influence carotenoid metabolism and health outcomes.

Propriétés

IUPAC Name |

2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E,21E,23E,25E)-3,7,11,16,20,24-hexamethyl-26-(2,6,6-trimethylcyclohexen-1-yl)hexacosa-1,3,5,7,9,11,13,15,17,19,21,23,25-tridecaenyl]-1,3,3-trimethylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H68/c1-39(23-15-25-41(3)27-17-29-43(5)33-35-47-45(7)31-19-37-49(47,9)10)21-13-14-22-40(2)24-16-26-42(4)28-18-30-44(6)34-36-48-46(8)32-20-38-50(48,11)12/h13-18,21-30,33-36H,19-20,31-32,37-38H2,1-12H3/b14-13+,23-15+,24-16+,27-17+,28-18+,35-33+,36-34+,39-21+,40-22+,41-25+,42-26+,43-29+,44-30+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODEVCWAIAJCZRJ-MGJPSJOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C=C(/C=C/C2=C(CCCC2(C)C)C)\C)\C)\C)/C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H68 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

669.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5940-03-4 | |

| Record name | Decapreno-beta-carotene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005940034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.